2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core with diverse substituents. Key structural features include:
- 3,4,5-Trimethoxyphenyl group: Known for enhancing antitubulin activity by mimicking natural ligands like combretastatin .
- Cyanogroup and amino substituents: Critical for hydrogen bonding and interactions with biological targets.
Synthetic routes often involve multicomponent reactions, such as Michael addition or heterocyclization, as seen in related compounds . The compound demonstrates antiproliferative activity, particularly against cancer cell lines, by disrupting microtubule dynamics .
Properties
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-13-9-16-20(23(28)27(13)8-7-26(2)3)19(15(12-24)22(25)32-16)14-10-17(29-4)21(31-6)18(11-14)30-5/h9-11,19H,7-8,25H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXNDVNATFVGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of a class of pyrano-pyridine derivatives that have shown promise in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and research findings.
Chemical Structure and Properties
The IUPAC name of the compound reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity. The presence of the dimethylamino group and the trimethoxyphenyl moiety suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Binding to various receptors can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 1.75 to 9.46 μM compared to the standard drug 5-Fluorouracil (IC50 = 17.02 μM) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains.
- Research Findings : Preliminary results indicate that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the range of 50–100 µg/mL.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties linked to the modulation of neurotransmitter systems.
- Mechanism : The dimethylamino group may enhance cholinergic activity, which is beneficial in conditions like Alzheimer’s disease.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| MCF-7 | 1.75 - 9.46 | 5-Fluorouracil | 17.02 |
| MDA-MB-231 | 1.75 - 9.46 | 5-Fluorouracil | 17.02 |
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 - 100 |
| Escherichia coli | 50 - 100 |
Comparison with Similar Compounds
Comparison with Structural Analogs
A comparative analysis of key analogs is provided below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: Aromatic Groups: The 3,4,5-trimethoxyphenyl group in the target compound enhances antitubulin activity compared to dichlorophenyl () or dimethoxyphenyl () analogs .
Biological Activity :
- The target compound and its analog (Compound 20) exhibit potent antitubulin effects, critical for disrupting cancer cell division. This is absent in compounds lacking methoxy-rich substituents .
- Fluorophenyl derivatives () may target neurological pathways due to fluorine’s electronegativity and blood-brain barrier permeability .
Synthetic Yields :
- The target compound is synthesized in 80% yield under optimized conditions, comparable to analogs like Compound 20 (80%) and higher than dichlorophenyl derivatives (62% in ) .
Physicochemical and Spectroscopic Properties
Table 2: Physical Data Comparison
- IR : All compounds show NH stretches (~3400 cm⁻¹) and carbonyl peaks (1665 cm⁻¹). The target’s trimethoxyphenyl group may reduce CN stretch intensity compared to nitrophenyl analogs .
- ¹H NMR : Methoxy protons resonate at δ 3.7 ppm, while aromatic protons vary based on substitution patterns (e.g., δ 7.4 for nitrophenyl in vs. δ 6.5–7.4 for trimethoxyphenyl in the target) .
Structure-Activity Relationship (SAR) Insights
- Methoxy Positioning : 3,4,5-Trimethoxy substitution maximizes antitubulin activity by mimicking combretastatin’s binding to β-tubulin .
- Side Chain Flexibility: Dimethylaminoethyl’s basicity may enhance cellular uptake compared to neutral side chains (e.g., phenethyl in ) .
- Cyanogroup Role: The nitrile group stabilizes the pyranopyridine core and participates in hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
